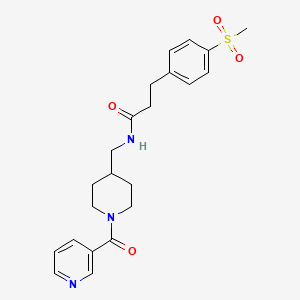
3-(4-(甲基磺酰基)苯基)-N-((1-烟酰基哌啶-4-基)甲基)丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide is a synthetic organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound features a complex structure with multiple functional groups, including a sulfonyl group, a nicotinoyl group, and a piperidine ring.
科学研究应用
Chemistry
Catalysis: The compound could serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology
Pharmacology: Possible use as a lead compound in drug discovery, particularly for targeting specific receptors or enzymes.
Biochemistry: Study of its interactions with biological macromolecules.
Medicine
Therapeutics: Investigation of its potential as a therapeutic agent for various diseases.
Diagnostics: Use in diagnostic assays or imaging techniques.
Industry
Chemical Manufacturing: Utilization in the synthesis of other complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide typically involves multiple steps:
Formation of the methylsulfonylphenyl intermediate: This step may involve the sulfonation of a phenyl ring followed by methylation.
Nicotinoylation of piperidine: The piperidine ring is functionalized with a nicotinoyl group through an acylation reaction.
Coupling of intermediates: The final step involves coupling the methylsulfonylphenyl intermediate with the nicotinoylpiperidine intermediate under specific reaction conditions, such as the presence of a base and a coupling agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfonyl group.
Reduction: Reduction reactions could target the carbonyl group or the sulfonyl group.
Substitution: The aromatic ring and the piperidine ring may undergo substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or amines.
作用机制
The mechanism of action of 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide would depend on its specific application. In a pharmacological context, it might interact with specific molecular targets such as enzymes, receptors, or ion channels. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.
相似化合物的比较
Similar Compounds
3-(4-(methylsulfonyl)phenyl)-N-((1-benzoylpiperidin-4-yl)methyl)propanamide: Similar structure but with a benzoyl group instead of a nicotinoyl group.
3-(4-(methylsulfonyl)phenyl)-N-((1-pyridinoylpiperidin-4-yl)methyl)propanamide: Similar structure but with a pyridinoyl group.
Uniqueness
The presence of the nicotinoyl group in 3-(4-(methylsulfonyl)phenyl)-N-((1-nicotinoylpiperidin-4-yl)methyl)propanamide may confer unique properties such as enhanced binding affinity to certain biological targets or improved pharmacokinetic profiles.
属性
IUPAC Name |
3-(4-methylsulfonylphenyl)-N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-30(28,29)20-7-4-17(5-8-20)6-9-21(26)24-15-18-10-13-25(14-11-18)22(27)19-3-2-12-23-16-19/h2-5,7-8,12,16,18H,6,9-11,13-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIZXZFUFCNXAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)CCC(=O)NCC2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(2,5-dimethoxyphenyl)-1-methyl-3-(3-methylbutyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2483385.png)
![N-(5-(2-oxa-5-azabicyclo[2.2.1]heptan-5-ylsulfonyl)thiazol-2-yl)acetamide](/img/structure/B2483386.png)
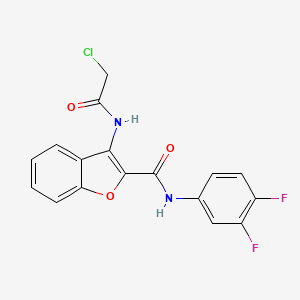
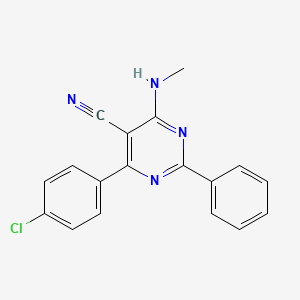
![1-(3-cyano-6-fluoroquinolin-4-yl)-N-[3-(methylsulfanyl)phenyl]piperidine-4-carboxamide](/img/structure/B2483392.png)


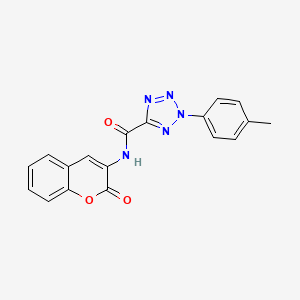
![1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]heptan-1-one](/img/new.no-structure.jpg)
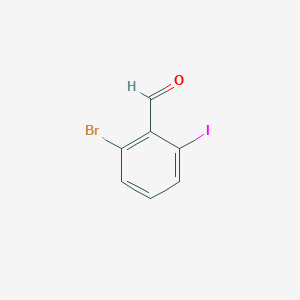
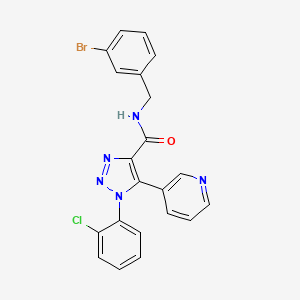
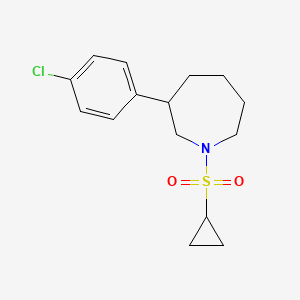
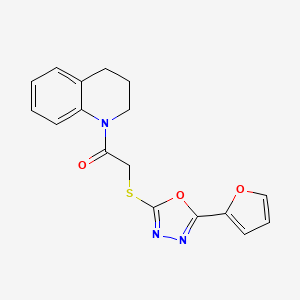
![N-(3-fluorophenyl)-2-{3-[(4-methylphenyl)methanesulfonyl]-1H-indol-1-yl}acetamide](/img/structure/B2483406.png)
